molecular formula C17H21N3O4S B2398904 2-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine CAS No. 1448079-15-9

2-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine

Cat. No. B2398904
CAS RN: 1448079-15-9
M. Wt: 363.43
InChI Key: ZPDWUVKSLASWHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine” is a chemical compound . Piperidines, which this compound is a derivative of, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . More specific structural information about “2-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine” is not available in the retrieved data.

Scientific Research Applications

Heterocyclic Compound Synthesis

The synthesis of new heterocyclic compounds based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole, which could be structurally related to the chemical , has been explored for their potential antimicrobial activities. Such compounds have been synthesized through various reactions, leading to the creation of f, g-unsaturated ketones, semicarbazones, thiosemicarbazones, pyrazoles, isoxazoles, pyrimidinethiones, pyran derivatives, pyridine derivatives, thiadiazoles, selenadiazoles, thiazolines, and thiazolidinones. These processes highlight the versatile applications of sulfonyl-containing heterocycles in drug development and the synthesis of bioactive molecules (El‐Emary, Al-muaikel, & Moustafa, 2002).

Antimicrobial Activity

The antimicrobial potential of compounds derived from similar structural frameworks has been documented. Novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing the sulfonyl moiety, prepared using related starting materials, have exhibited antimicrobial activities. This underscores the significance of sulfonyl-containing compounds in the development of new antimicrobial agents (Ammar et al., 2004).

Anti-inflammatory and COX-2 Inhibition

Compounds structurally akin to 2-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine, specifically 2,3-diarylpyrazines and quinoxalines with sulfonyl pharmacophores, have been synthesized and evaluated for COX-1 and COX-2 inhibitory activities. These compounds, by targeting the COX-2 enzyme selectively, show promise in the development of anti-inflammatory drugs. Some derivatives have demonstrated excellent in vivo activity, indicating their potential as new classes of COX-2 inhibitors (Singh et al., 2004).

Genotoxicity and Metabolic Activation

The genotoxicity of related compounds, particularly those acting as 5-HT2C receptor agonists for obesity treatment, has been studied. These studies reveal the importance of understanding the metabolic activation pathways of such compounds to assess their safety profile effectively. Metabolism studies help in identifying reactive intermediates and understanding their interactions with DNA, which is crucial for evaluating the potential risks associated with new therapeutic agents (Kalgutkar et al., 2007).

Future Directions

Piperidines and their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “2-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine”, is an important task of modern organic chemistry . This could be a potential future direction for research in this field.

properties

IUPAC Name

2-[1-(4-methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]oxypyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c1-13-11-15(3-4-16(13)23-2)25(21,22)20-9-5-14(6-10-20)24-17-12-18-7-8-19-17/h3-4,7-8,11-12,14H,5-6,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPDWUVKSLASWHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)OC3=NC=CN=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine

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